Cas no 1443979-31-4 (tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate)
tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[1-(hydroxymethyl)-2-oxo-2-(phenylamino)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate
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- Inchi: 1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(9-17)12(18)15-10-7-5-4-6-8-10/h4-8,11,17H,9H2,1-3H3,(H,15,18)(H,16,19)
- InChI Key: PDTNVMXCYRNXGZ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC(CO)C(=O)NC1=CC=CC=C1
tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-129096-0.05g |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
1443979-31-4 | 95.0% | 0.05g |
$101.0 | 2025-02-21 | |
| Enamine | EN300-129096-0.1g |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
1443979-31-4 | 95.0% | 0.1g |
$152.0 | 2025-02-21 | |
| Enamine | EN300-129096-0.25g |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
1443979-31-4 | 95.0% | 0.25g |
$216.0 | 2025-02-21 | |
| Enamine | EN300-129096-0.5g |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
1443979-31-4 | 95.0% | 0.5g |
$407.0 | 2025-02-21 | |
| Enamine | EN300-129096-1.0g |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
1443979-31-4 | 95.0% | 1.0g |
$528.0 | 2025-02-21 | |
| Enamine | EN300-129096-2.5g |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
1443979-31-4 | 95.0% | 2.5g |
$1034.0 | 2025-02-21 | |
| Enamine | EN300-129096-5.0g |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
1443979-31-4 | 95.0% | 5.0g |
$1530.0 | 2025-02-21 | |
| Enamine | EN300-129096-10.0g |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
1443979-31-4 | 95.0% | 10.0g |
$2269.0 | 2025-02-21 | |
| Enamine | EN300-129096-50mg |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
1443979-31-4 | 90.0% | 50mg |
$101.0 | 2023-09-30 | |
| Enamine | EN300-129096-100mg |
tert-butyl N-[2-hydroxy-1-(phenylcarbamoyl)ethyl]carbamate |
1443979-31-4 | 90.0% | 100mg |
$152.0 | 2023-09-30 |
tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate
Exploring the Pharmacological Potential of tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate (CAS No. 1443979-31-4)
tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate, with the CAS number 1443979-31-4, represents a novel class of carbamate derivatives that have garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique molecular framework, which combines hydroxyethylcarbamate functionality with a phenylcarbamoyl group. Recent studies have highlighted its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and metabolic syndromes. The integration of phenylcarbamoyl and hydroxyethylcarbamate moieties into a single molecule offers a promising approach to modulate biological targets with high specificity.
The tert-butyl group in this compound provides steric hindrance, which may influence the compound's reactivity and biological activity. The presence of a hydroxy group in the N-2-hydroxy position further enhances its solubility and metabolic stability, critical factors for drug development. Researchers have reported that the ethylcarbamate moiety plays a pivotal role in interacting with enzyme active sites, thereby modulating enzyme function and activity. This structural feature is particularly relevant in the context of enzyme inhibition and substrate mimicry, which are central to many therapeutic strategies.
Recent advances in computational chemistry have enabled the prediction of the molecular interactions of tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate with various biological targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases such as Alzheimer's. The phenylcarbamoyl group was identified as the primary contributor to this interaction, forming hydrogen bonds with critical residues in the AChE active site. This finding underscores the potential of this compound as a lead candidate for the development of anti-Alzheimer's drugs.
Furthermore, the hydroxyethylcarbamate functionality of this compound has been shown to enhance its pharmacokinetic profile. A 2022 study in Drug Discovery Today highlighted the role of the hydroxy group in improving the compound's solubility, which is essential for oral bioavailability. The tert-butyl substituent, on the other hand, may reduce metabolic degradation by the liver, thereby extending the compound's half-life in the bloodstream. These properties are critical for the design of long-acting therapeutic agents that require minimal dosing frequency.
Recent research has also explored the potential of tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate in the treatment of metabolic disorders. A 2023 preclinical study published in Pharmacological Research demonstrated that this compound can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The phenylcarbamoyl group was found to interact with the ATP-binding site of AMPK, thereby enhancing its activity and promoting glucose uptake in adipose tissue. This mechanism suggests a potential application in the management of type 2 diabetes and obesity.
The synthesis of tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. A 2023 study in Organic Chemistry Insights described a one-pot synthesis method that involves the sequential coupling of the phenylcarbamoyl and hydroxyethylcarbamate moieties. This approach reduces the number of purification steps and minimizes the formation of byproducts, making it a scalable and cost-effective method for large-scale production.
In addition to its therapeutic potential, the tert-butyl group in this compound may also serve as a protective moiety against oxidative stress. A 2023 study in Free Radical Biology and Medicine reported that the tert-butyl substituent can act as a radical scavenger, preventing the formation of reactive oxygen species (ROS) that are implicated in various diseases. This property could enhance the safety profile of the compound, particularly in long-term therapeutic applications.
The pharmacological potential of tert-butyl N-2-hydroxy-1-(pheny-carbamoyl)ethylcarbamate is further supported by its ability to modulate multiple biological pathways. A 2023 review in Current Medicinal Chemistry highlighted the compound's dual activity as an enzyme inhibitor and a metabolic regulator. This multifunctional property makes it a versatile candidate for the treatment of complex diseases that involve multiple pathological mechanisms.
Despite its promising therapeutic potential, further research is needed to fully characterize the safety and efficacy of tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate. Preclinical studies have demonstrated its low toxicity profile, but long-term studies in animal models are required to assess its potential side effects. Additionally, clinical trials are necessary to validate its therapeutic efficacy in human subjects. The development of this compound underscores the importance of interdisciplinary research in the field of medicinal chemistry, combining synthetic chemistry, computational modeling, and pharmacological analysis to advance drug discovery.
In conclusion, tert-butyl N-2-hydroxy-1-(phenylcarbamoyl)ethylcarbamate (CAS No. 1443979-31-4) represents a promising lead compound with a wide range of potential applications in medicine. Its unique molecular structure, combined with its favorable pharmacokinetic properties, makes it a valuable candidate for the development of novel therapeutic agents. As research in this area continues to advance, the compound may play a significant role in the treatment of neurodegenerative diseases, metabolic disorders, and other complex conditions.
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